Silane, trichloro(phenylthio)-
Overview
Description
Silane, trichloro(phenylthio)- is an organosilicon compound with the chemical formula C6H5SSiCl3. It is a derivative of silane, where three chlorine atoms and one phenylthio group are attached to the silicon atom. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, trichloro(phenylthio)- can be synthesized through the reaction of trichlorosilane with thiophenol. The reaction typically occurs in the presence of a catalyst, such as a platinum complex, under controlled temperature and pressure conditions. The general reaction is as follows:
HSiCl3+C6H5SH→C6H5SSiCl3+H2
Industrial Production Methods
In industrial settings, the production of silane, trichloro(phenylthio)- involves large-scale reactors where trichlorosilane and thiophenol are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Silane, trichloro(phenylthio)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Oxidation Reactions: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form silanes with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and water. These reactions typically occur under mild conditions with the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include silanes with different functional groups.
Scientific Research Applications
Silane, trichloro(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of silane, trichloro(phenylthio)- involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, can react with nucleophiles to form new bonds. The phenylthio group can undergo oxidation or reduction, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: A simpler compound with the formula HSiCl3, used in the production of ultrapure silicon.
Chlorosilane: A group of compounds with at least one silicon-chlorine bond, used in various chemical processes.
Methyltrichlorosilane: A compound with the formula CH3SiCl3, used in organosilicon chemistry.
Uniqueness
Silane, trichloro(phenylthio)- is unique due to the presence of the phenylthio group, which imparts specific reactivity and properties. This makes it suitable for specialized applications in research and industry, where other chlorosilanes may not be as effective.
Properties
IUPAC Name |
trichloro(phenylsulfanyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3SSi/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJANZXKEMOBQGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226695 | |
Record name | Silane, trichloro(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7579-91-1 | |
Record name | Silane, trichloro(phenylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007579911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trichloro(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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